Ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Description
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is a specialized organic compound featuring a cyano-substituted phenylmethyl group attached to an aminoacetate ester backbone. Its structure combines a phenyl ring, a cyano group (–CN), and an ethyl ester (–COOCH₂CH₃), making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMNGSNMIPHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can be synthesized through the reaction of ethyl cyanoacetate with an appropriate amine. One common method involves heating the desired amine with ethyl cyanoacetate in a solvent such as dimethylformamide (DMF) or ethanol. The reaction typically requires elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can react with aldehydes or ketones in condensation reactions.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Condensation: Aldehydes or ketones in the presence of a base like piperidine.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while condensation reactions can produce various substituted esters.
Scientific Research Applications
Organic Synthesis
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to undergo various chemical reactions, including:
- Substitution Reactions : The cyano group participates in nucleophilic substitution reactions.
- Condensation Reactions : The ester group can react with aldehydes or ketones.
- Reduction Reactions : The cyano group can be reduced to an amine under suitable conditions.
These reactions lead to the formation of various derivatives useful for further chemical research .
Pharmaceuticals
In the pharmaceutical domain, this compound is valuable for developing new drugs targeting specific enzymes or receptors. Its ability to form diverse derivatives makes it a candidate for creating compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their efficacy against certain diseases, highlighting its role in drug design .
Material Science
This compound is also utilized in material science for synthesizing polymers and materials with unique properties. Its reactivity allows for the incorporation of this compound into polymer chains, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Drug Development
A study published in a peer-reviewed journal explored the synthesis of novel derivatives based on this compound. Researchers found that certain derivatives exhibited promising activity against specific cancer cell lines, suggesting potential applications in oncology .
Case Study 2: Polymer Synthesis
In another research project, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials showed improved performance in high-temperature applications, making them suitable for use in aerospace engineering .
Mechanism of Action
The mechanism of action of ethyl 2-[[cyano(phenyl)methyl]amino]acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ester and amino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical reactions and biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with several esters and acetates, differing primarily in substituents and functional groups. Below is a comparative analysis based on molecular features, applications, and physicochemical properties.
Table 1: Key Compounds for Comparison
*Similarity scores are derived from structural alignment algorithms .
Detailed Comparative Analysis
Functional Group Influence on Reactivity
- Cyano Group (–CN): Present in all listed compounds except Ethyl 2-phenylacetoacetate. The electron-withdrawing nature of –CN enhances electrophilicity, facilitating nucleophilic substitutions. For example, Ethyl cyanoacetate is a key intermediate in Knoevenagel condensations , whereas the phenyl group in this compound may sterically hinder such reactions.
- Amino Group (–NH–): The amino group in this compound and Ethyl 2-amino-2-cyanoacetate enables participation in Schiff base formation or coordination chemistry.
- Phenyl vs. Pyridyl Groups: Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate incorporates a pyridine ring, which introduces basicity and metal-coordinating ability, unlike the purely aromatic phenyl group in the target compound .
Physicochemical Properties
- Solubility: Ethyl cyanoacetate is miscible with polar solvents like ethanol and ether , while phenyl-containing analogs (e.g., Ethyl 2-(4-cyanophenyl)acetate) exhibit reduced solubility due to hydrophobic interactions .
- Thermal Stability: Methyl 2-(4-cyanophenyl)-2-methylpropanoate shows higher stability (mp 97–99°C) compared to this compound, which likely exists as an oil at room temperature .
Biological Activity
Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and an amino ester. This structural complexity contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study found that similar compounds demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL . The mechanism involves interference with bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and replication.
Anticancer Effects
The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown promising results against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies revealed a reduction in cell viability by up to 55% at a concentration of 10 µM after three days of treatment . Additionally, in vivo studies involving xenograft models demonstrated significant tumor growth inhibition when treated with the compound .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The cyano group can act as an electrophile, allowing the compound to bind to enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to downstream biological effects.
Case Studies
- Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial properties against pathogens like Staphylococcus aureus. The most active derivative exhibited a significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .
- Antitumor Activity : In a study using Ehrlich ascites carcinoma (EAC) cells in mice, the sodium salt form of this compound demonstrated both antioxidant and anticancer effects. The docking studies indicated favorable interactions with key receptors involved in apoptosis regulation .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
